molecular formula C16H23N3O5 B2589359 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1048016-19-8

4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2589359
CAS RN: 1048016-19-8
M. Wt: 337.376
InChI Key: QNKPEKVVJUEEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known as AMPP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Hyperpolarizability Analysis

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid's structure was confirmed through IR, NMR, and X-ray diffraction studies. Its vibrational wavenumbers were computed using HF and DFT methods, indicating a significant NH bond weakening, suggesting proton transfer. The study also delved into the compound's first hyperpolarizability, molecular electrostatic potential, and charge transfer within the molecule, providing insights into its stability arising from hyper-conjugative interactions and charge delocalization (Rahul Raju et al., 2015).

Interaction with Aminophenylmethanol

Research on the interaction between 4-oxobutanoic acids and 2-(aminophenyl)methanol led to the formation of complex compounds, suggesting a more probable nucleophilic attack by the amino group on electrophilic centers. This study underlines the structural dependencies of the formed compounds on the substrate used, highlighting the nuanced reactivity of such molecules (Olga A. Amalʼchieva et al., 2022).

Homologs of Amino Acids

The preparation of homologs to L-2-amino-5-(p-methoxyphenyl)pentanoic acid showcases the synthesis of complex amino acids through optical resolution, highlighting the versatility and potential of 4-oxobutanoic acid derivatives in synthesizing biologically relevant compounds (N. Kosui et al., 1982).

Crystal Structure and DFT Study

An analysis of 4-((4-fluorophenyl)amino)-4-oxobutanoic acid through single-crystal XRD and DFT calculations revealed detailed structural and electronic properties, including strong and weak hydrogen bonding patterns. This research contributes to the understanding of the crystal packing and stability of such compounds (Muhammad Ashfaq et al., 2021).

properties

IUPAC Name

4-(4-acetamidoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-11(20)18-12-4-6-13(7-5-12)19-15(21)10-14(16(22)23)17-8-3-9-24-2/h4-7,14,17H,3,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKPEKVVJUEEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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